![molecular formula C7H7BrF2O2 B2566501 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408958-11-0](/img/structure/B2566501.png)
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H9BrO2 . It belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes (BCPs), which are highly strained carbocycles . BCPs have been widely used in drug discovery and materials science due to their unique structure and properties .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” is characterized by a BCP core, which is a highly strained carbocycle . The unique structure of BCPs, including their high degree of strain and three-dimensionality, makes them particularly interesting for various applications in drug discovery and materials science .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” and similar BCP derivatives are often characterized by bridge substitution . This process often provides patent-free, novel vectors for substituent disposition in drug discovery and materials science . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .
Wissenschaftliche Forschungsanwendungen
Bioisostere Development
Bicyclo[1.1.1]pentanes (BCPs) are recognized as important bioisosteres for 1,4-disubstituted arenes, tert-butyl, and acetylenic groups . The unique structure of BCPs can impart significant physicochemical benefits to drug candidates, such as improved metabolic stability and reduced lipophilicity. The compound , with its halogen and difluoroacetic acid substituents, could be utilized to create novel BCP analogues of biologically relevant molecules like peptides and nucleosides.
Medicinal Chemistry
The broad substrate scope and functional group tolerance of BCPs enable their application in medicinal chemistry . The compound can be used to synthesize analogues of pharmaceuticals, potentially leading to the development of new therapeutic agents with enhanced efficacy and safety profiles.
Synthesis of Heterocycles
BCP derivatives can be transformed into various heterocycles, which are core structures in many pharmaceuticals . The presence of bromine and difluoroacetic acid groups in the compound allows for further functionalization, making it a valuable building block for synthesizing complex heterocyclic compounds.
Physicochemical Property Modification
The incorporation of BCPs into drug molecules can modify their physicochemical properties . This particular compound could be used to adjust properties like solubility and permeability, which are crucial for the pharmacokinetics of a drug.
Peptide and Protein Research
BCPs can serve as conformational constraints in peptides and proteins . The compound’s rigid bicyclic structure can be used to lock peptides into specific conformations, aiding in the study of protein folding and function.
Nucleoside Analogue Synthesis
The compound’s structure makes it suitable for the synthesis of nucleoside analogues . These analogues can be used in antiviral therapies, particularly as inhibitors of viral DNA polymerase.
Lead Compound Optimization
In drug discovery, lead compound optimization is crucial. The compound’s BCP core can be used to replace traditional aromatic rings in lead compounds, potentially leading to drugs with better drug-like properties .
Safety and Hazards
The safety and hazards associated with “2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” are not explicitly mentioned in the sources I found. For detailed information on safety and hazards, it would be best to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .
Eigenschaften
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVGRAKJWUJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.